The provided papers discuss the metabolic pathways of theophylline. It is primarily metabolized in the liver by cytochrome P450 enzymes [, ]. The major metabolic pathway involves 8-hydroxylation to produce 1,3-dimethyluric acid (1,3-DMU) []. Other metabolic pathways include N-demethylation to form 1-methylxanthine (1-MX) and 3-methylxanthine (3-MX) []. The relative contribution of these pathways varies across species (human, rabbit, and rat) [].
The mechanism of action of theophylline is complex and not fully understood. One proposed mechanism involves the inhibition of phosphodiesterases (PDEs) [, ]. PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) [, ]. By inhibiting PDEs, theophylline increases intracellular cAMP levels, which can lead to bronchodilation and other effects [, ].
Theophylline is also a nonselective adenosine receptor antagonist [, ]. It antagonizes adenosine A1, A2, and A3 receptors, which contributes to some of its effects, especially on the cardiovascular system [, ].
Theophylline exists in both anhydrous and monohydrate forms []. Anhydrous theophylline converts to theophylline monohydrate in contact with water below 337 K []. The solubility of theophylline in various media, including buffer solutions, has been studied [].
Theophylline also exhibits pH-dependent protein binding, with a higher percentage of unbound theophylline at lower pH values [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5